

Preparation of Biaryl Compounds Using 5-Bromo-N,2-dimethoxybenzamide[1]

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Compound of Interest

Compound Name:	5-Bromo-N,2-dimethoxybenzamide
CAS No.:	1326614-35-0
Cat. No.:	B1448593

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Executive Summary

This application note details the protocols for synthesizing biaryl scaffolds utilizing **5-Bromo-N,2-dimethoxybenzamide** (CAS: 1326614-35-0) as a versatile bifunctional building block. This compound features two distinct reactive sites: an aryl bromide at the C5 position and an N-methoxyamide moiety at C1.

We present two orthogonal strategies for biaryl construction:

- Chemoselective Suzuki-Miyaura Cross-Coupling: Exploiting the C5-Br bond for standard biaryl synthesis.
- Directed C-H Arylation: Utilizing the N-methoxyamide as a Directing Group (DG) for transition-metal-catalyzed C-H functionalization at the C6 position.

These protocols are designed for medicinal chemists requiring rapid access to functionalized biaryl and terphenyl cores common in drug discovery.

Molecule Profile & Reactivity Map

Compound: **5-Bromo-N,2-dimethoxybenzamide** Formula: C

H

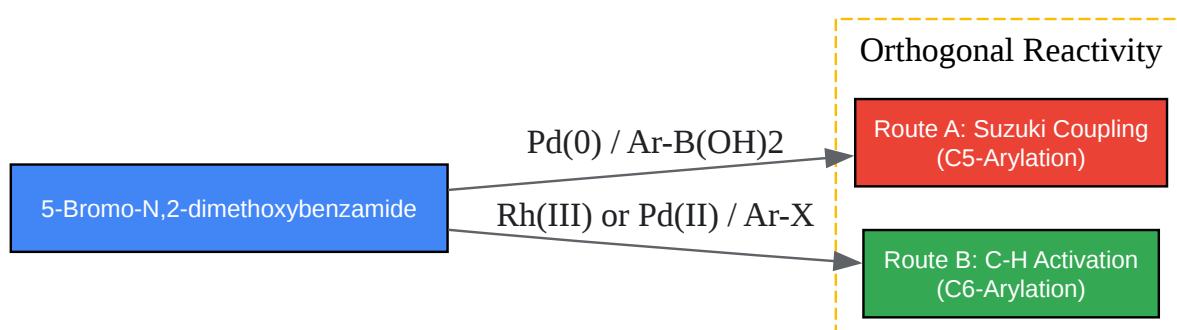
BrNO

MW: 260.09 g/mol [1]

The molecule's reactivity is defined by the electronic interplay between the electron-donating methoxy group (C2) and the directing capability of the secondary amide.

Reactivity Logic

- Site A (C5-Br): The most reactive site for oxidative addition with Pd(0). Standard cross-coupling conditions apply.
- Site B (C6-H): The ortho-C-H bond is activated via chelation-assisted metalation (C-H activation). The N-methoxy amide acts as an oxidizing directing group (DG) in Rh(III) catalysis or a standard DG in Pd(II) catalysis.
- Site C (C2-OMe): Provides steric bulk and electron density, preventing competing C-H activation at the C2 position (which is blocked) and directing electrophilic attack to C4/C6.



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Figure 1: Orthogonal reactivity map of **5-Bromo-N,2-dimethoxybenzamide**.

Protocol A: C5-Biaryl Synthesis via Suzuki-Miyaura Coupling

This protocol targets the C5-bromide.^{[2][1][3][4]} The presence of the ortho-methoxy group at C2 and the amide at C1 creates a specific steric environment, but the C5 position remains sterically accessible.

Mechanistic Insight

The reaction proceeds via a standard catalytic cycle: Oxidative Addition (Pd

into C-Br)

Transmetalation (Boronic acid)

Reductive Elimination. The N-methoxyamide remains intact under these mild basic conditions, preserving it for subsequent transformations.

Materials

- Substrate: **5-Bromo-N,2-dimethoxybenzamide** (1.0 equiv)

- Coupling Partner: Aryl boronic acid (1.2 equiv)

- Catalyst: Pd(dppf)Cl

·CH

Cl

(3-5 mol%)

- Base: K

CO

(2.0 equiv) or Cs

CO

(for hindered substrates)

- Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure

- Charge: In a reaction vial equipped with a magnetic stir bar, add **5-Bromo-N,2-dimethoxybenzamide** (1.0 mmol, 260 mg), Aryl boronic acid (1.2 mmol), and K
CO
(2.0 mmol, 276 mg).
- Inert Atmosphere: Seal the vial and purge with Nitrogen (N
) or Argon for 5 minutes.
- Catalyst Addition: Quickly add Pd(dppf)Cl
.CH
Cl
(0.03 mmol, ~25 mg) under positive inert gas pressure.
- Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
- Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor conversion by LC-MS or TLC.
- Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).
- Purification: Dry organic layer over Na
SO
, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–95% depending on the boronic acid sterics.

Protocol B: C6-Biaryl Synthesis via Directed C-H Activation

This advanced protocol utilizes the N-methoxyamide as a Directing Group (DG) to install an aryl group at the C6 position (ortho to the amide). This is particularly powerful for synthesizing sterically congested biaryls or terphenyls if the C5-Br is retained or already coupled.

Mechanistic Insight

The N-methoxyamide coordinates to the metal center (Rh or Pd), bringing it into proximity with the C6-H bond. This facilitates C-H cleavage. In Rh(III) catalysis, the N-methoxy group can sometimes act as an internal oxidant (forming a lactam) or simply as a DG depending on conditions. Here, we describe a non-oxidative arylation preserving the amide.

Materials

- Substrate: **5-Bromo-N,2-dimethoxybenzamide** (1.0 equiv)
- Coupling Partner: Aryl Iodide (1.5 equiv) - Note: Aryl Iodides are preferred for C-H arylation.
- Catalyst: Pd(OAc)
(5-10 mol%)
- Ligand/Additive: AgOAc (1.0 equiv) or Ag
CO
(oxidant/halide scavenger).
- Acid: TFA (0.5 equiv) - Optional, accelerates C-H cleavage.
- Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Procedure

- Charge: Add **5-Bromo-N,2-dimethoxybenzamide** (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)

(11 mg, 10 mol%), and AgOAc (83 mg, 0.5 mmol) to a pressure tube.

- Solvent: Add anhydrous DCE (2 mL).
- Reaction: Seal the tube and heat to 110 °C for 16–24 hours.
 - Critical Check: Vigorous stirring is required as silver salts form a suspension.
- Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove silver salts. Rinse with CH

Cl

- Purification: Concentrate and purify via silica gel chromatography.

Note: The C5-Br bond may be reactive under certain Pd-catalyzed conditions.^[5] If C5-Br integrity is crucial, Rh(III)-catalyzed C-H activation is preferred as it is generally more tolerant of aryl halides than Pd(0/II) cycles.

Comparative Data & Selection Guide

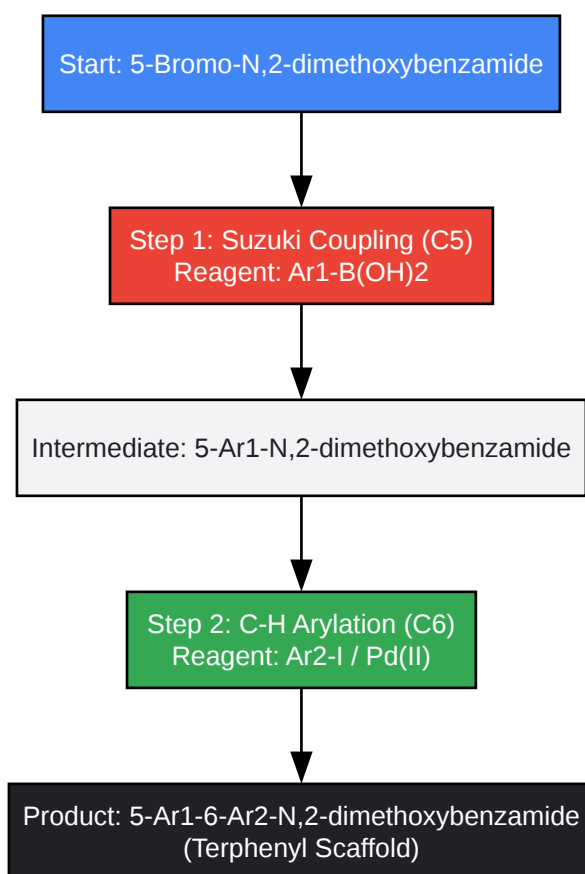
Parameter	Protocol A (Suzuki)	Protocol B (C-H Activation)
Reactive Site	C5 (Bromine)	C6 (Ortho-H)
Bond Formed	C(sp)-C(sp)	C(sp)-C(sp)
Catalyst	Pd(0) source (e.g., Pd(dppf)Cl)	Pd(II) or Rh(III)
Coupling Partner	Aryl Boronic Acid	Aryl Iodide / Boronic Acid
Complexity	Low (Standard Operation)	High (Requires optimization)
Primary Risk	Protodebromination (rare)	Steric clash with C1-Amide

Sequential Workflow: Synthesis of Terphenyls

For researchers aiming to create 1,2,4-substituted aromatic cores, a sequential approach is recommended.

Workflow:

- Step 1: Perform Protocol A (Suzuki) at C5-Br.
- Step 2: Isolate the biaryl intermediate.
- Step 3: Perform Protocol B (C-H Activation) at C6-H using the amide DG.



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Figure 2: Sequential functionalization workflow for access to terphenyl scaffolds.

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Sources

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